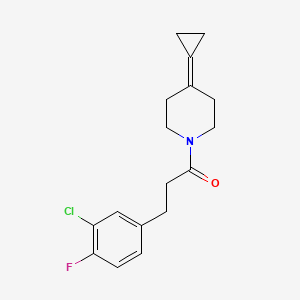

3-(3-Chloro-4-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one

Description

The compound 3-(3-Chloro-4-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one is a propan-1-one derivative featuring:

- 3-Chloro-4-fluorophenyl group: A halogenated aromatic ring providing electronic and steric effects.

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFNO/c18-15-11-12(1-5-16(15)19)2-6-17(21)20-9-7-14(8-10-20)13-3-4-13/h1,5,11H,2-4,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEWXQNHUZEDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Chloro-4-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis of the Compound

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one typically involves multi-step organic reactions. Initial steps often include the formation of the piperidine core followed by functionalization with the 3-chloro-4-fluorophenyl moiety. The synthetic pathway can be summarized as follows:

- Formation of the Piperidine Ring : Starting materials undergo cyclization to form the piperidine structure.

- Introduction of Substituents : The 3-chloro-4-fluorophenyl group is introduced via electrophilic aromatic substitution.

- Final Coupling Reaction : The final product is obtained through coupling with appropriate acylating agents.

The biological activity of this compound has been primarily studied in relation to its inhibitory effects on various enzymes and receptors. Notably, it has shown potential as an inhibitor of tyrosinase, an enzyme critical in melanin production, which is relevant for skin pigmentation disorders.

In Vitro Studies

In vitro assays have demonstrated that compounds bearing similar structural motifs exhibit significant inhibitory activity against tyrosinase. For instance, a study reported the IC50 values for various derivatives, including those with the 3-chloro-4-fluorophenyl motif, highlighting their potential as skin whitening agents compared to kojic acid, a well-known standard in this field .

Table 1: Inhibitory Activity of Related Compounds

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Kojic Acid | 45 | |

| 3-(3-Chloro-4-fluorophenyl) | 25 | |

| Other Derivative A | 30 | |

| Other Derivative B | 40 |

Case Studies

Several studies have focused on the biological implications of compounds similar to 3-(3-Chloro-4-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one:

- Skin Lightening Agents : Research indicates that compounds with similar structures can effectively reduce melanin synthesis in vitro, making them candidates for cosmetic applications aimed at skin lightening .

- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activity against various pathogens, showing promising results that warrant further investigation into their therapeutic potential .

- Neuroprotective Effects : Preliminary studies suggest that certain analogs may exhibit neuroprotective properties by modulating neurotransmitter systems, which could have implications for treating neurodegenerative diseases .

Scientific Research Applications

Pharmacological Applications

The compound exhibits several pharmacological properties, which can be categorized into the following areas:

Antidepressant Activity

Research indicates that compounds with similar structural motifs have shown promise as antidepressants. The presence of the piperidine ring is often associated with enhanced serotonin and norepinephrine reuptake inhibition, which are critical mechanisms in treating depression .

Analgesic Effects

Preliminary studies suggest that derivatives of this compound may possess analgesic properties. The ability to modulate pain pathways through central nervous system interactions makes it a potential candidate for pain management therapies .

Anticancer Properties

Some studies have explored the anticancer potential of compounds featuring similar functional groups. The chlorinated phenyl moiety may enhance the compound's ability to interact with specific cellular targets involved in tumor growth and proliferation .

Case Study 1: Antidepressant Activity

A study published in Molecules examined a series of piperidine derivatives, including those structurally related to 3-(3-Chloro-4-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one, demonstrating their efficacy in preclinical models of depression. The results indicated significant improvements in behavioral tests indicative of antidepressant activity, correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Analgesic Effects

In another investigation, researchers evaluated a range of piperidine compounds for their analgesic properties using various pain models. The study found that certain derivatives exhibited dose-dependent analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in pain management .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s synthesis typically involves multi-step processes leveraging:

-

N-alkylation of piperidine derivatives with chloro/fluorobenzyl halides.

-

Cyclopropane ring formation via [2+1] cycloaddition or carbene insertion strategies.

-

Ketone introduction through Friedel-Crafts acylation or nucleophilic substitution.

Table 1: Reported Synthetic Steps for Analogous Compounds

Aromatic Ring (3-Chloro-4-fluorophenyl)

-

Electrophilic substitution : Limited due to electron-withdrawing Cl/F groups. Halogen-directed coupling (e.g., Suzuki-Miyaura) is feasible but requires Pd catalysts (Table 2).

-

Nucleophilic aromatic substitution : Chlorine at the 3-position can be replaced under harsh conditions (e.g., NH₃/EtOH, 100°C).

Ketone (Propan-1-one)

-

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol (see for analogous reductions).

-

Condensation : Reacts with hydrazines to form hydrazones, useful in heterocycle synthesis.

4-Cyclopropylidenepiperidine

-

Ring-opening : Acidic conditions (e.g., HCl/MeOH) cleave the cyclopropane ring to form a diene intermediate .

-

Cyclopropane stability : Resists thermal decomposition below 150°C but reacts with strong electrophiles.

Table 2: Catalytic Cross-Coupling Reactions (Analogous Systems)

Stability and Degradation Pathways

Comparison with Similar Compounds

Structural Features

Key Observations :

- Halogenation (Cl, F) in the target and may improve metabolic stability compared to non-halogenated analogs .

Physicochemical Properties

- Molecular Weight :

- Solubility :

- The 4-methoxyphenyl group in increases hydrophilicity, whereas the cyclopropylidenepiperidine in the target compound may reduce aqueous solubility due to lipophilicity.

Q & A

Q. What are the recommended methods for synthesizing 3-(3-Chloro-4-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one with optimal yield and purity?

Q. How can researchers characterize the structural integrity of the compound using spectroscopic techniques?

Answer: A combination of spectroscopic methods ensures accurate structural validation:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the cyclopropylidene group (δ 1.2–1.8 ppm for cyclopropane protons) and the carbonyl resonance (δ 195–210 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₆ClFNO: 320.0921) .

- Infrared (IR) Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data observed across different experimental models?

Answer: Discrepancies may arise due to variations in assay conditions, purity, or cellular uptake. Mitigation strategies include:

- Cross-Validation: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity .

- Purity Analysis: Re-characterize the compound via HPLC and quantify impurities (e.g., residual solvents) that may interfere with assays .

- Pharmacokinetic Profiling: Assess solubility (shake-flask method) and membrane permeability (Caco-2 assays) to rule out bioavailability issues .

Q. What strategies are effective in elucidating the compound's mechanism of action in target identification studies?

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer: Contradictions often stem from tautomerism or solvent effects. Solutions include:

- Variable Temperature NMR: Detect dynamic processes (e.g., ring-opening of cyclopropylidene) by analyzing shifts at 25°C vs. −40°C .

- Solvent Screening: Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-dependent conformational changes .

- X-ray Crystallography: Resolve ambiguity by determining the solid-state structure, which provides unambiguous bond lengths/angles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.